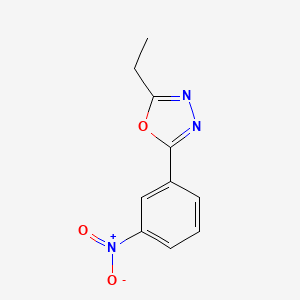

2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c1-2-9-11-12-10(16-9)7-4-3-5-8(6-7)13(14)15/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDSSJVWNLXJLQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Computational and Theoretical Investigations of 2 Ethyl 5 3 Nitrophenyl 1,3,4 Oxadiazole and Analogues

Quantum Chemical Calculations

Quantum chemical calculations have emerged as a powerful tool for elucidating the structural, electronic, and spectroscopic properties of heterocyclic compounds. For 2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole and its analogues, these computational methods provide deep insights into their molecular architecture and reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization and the prediction of various molecular properties. For analogues of this compound, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) or similar basis set, have been instrumental in determining their optimized geometries. africanjournalofbiomedicalresearch.com

In a study of the analogous compound, 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole, DFT calculations revealed a monoclinic crystal packing. sapub.org The potential energy scan of this molecule showed that the most stable conformation is achieved when the dihedral angle between the phenyl ring and the thiadiazole ring is nearly 180 degrees. sapub.org This planarity is indicative of a conjugated system, which has significant implications for the electronic properties of the molecule.

For another related compound, 2-(5-Bromo-2-(trifluoromethoxy)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, DFT calculations at the B3LYP/6-311G(d,p) level of theory were used to optimize the molecular geometry and analyze its electronic structure. africanjournalofbiomedicalresearch.com Such studies provide crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional structure and stability.

Table 1: Selected Optimized Geometrical Parameters for an Analogous Thiadiazole Compound Data based on 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole.

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-S (thiadiazole ring) | 1.72 |

| C-N (thiadiazole ring) | 1.32 |

| N-N (thiadiazole ring) | 1.38 |

| C-C (phenyl ring-thiadiazole) | 1.47 |

| C-N (nitro group) | 1.48 |

| N-O (nitro group) | 1.22 |

| C-S-C (thiadiazole ring) | 86.5 |

| C-N-N (thiadiazole ring) | 113.8 |

| N-C-C (phenyl ring) | 119.5 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

For 2-(5-Bromo-2-(trifluoromethoxy)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, FMO analysis was conducted to understand its reactivity and stability. africanjournalofbiomedicalresearch.com In the case of 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole, the HOMO is located over the thiadiazole ring and the amino group, while the LUMO is situated on the phenyl ring and the nitro group. sapub.org This distribution indicates that a HOMO to LUMO transition involves an intramolecular charge transfer from the electron-donating thiadiazole and amino moieties to the electron-withdrawing nitrophenyl group. sapub.org This charge transfer is a crucial factor in the potential biological activities of these compounds. sapub.org The calculated band gap for this thiadiazole analogue is 2.426 eV, which provides insight into its chemical and biological activity. sapub.org

Table 2: Frontier Molecular Orbital Energies for an Analogous Thiadiazole Compound Data based on 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole.

| Parameter | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -4.374 |

| Energy Gap (ΔE) | 2.426 |

Molecular Electrostatic Potential (MEP) Mapping of Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites that are prone to electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically shown in red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (shown in blue), which are favorable for nucleophilic attack.

In studies of 2-(5-Bromo-2-(trifluoromethoxy)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, MEP analysis was performed to investigate the charge distribution and reactive sites. africanjournalofbiomedicalresearch.com For related 1,3,4-oxadiazole (B1194373) derivatives, the negative potential is generally concentrated around the oxygen and nitrogen atoms of the oxadiazole ring and the nitro group, indicating these as the most likely sites for electrophilic interactions. Conversely, the positive potential is typically located around the hydrogen atoms of the phenyl ring.

Natural Bond Orbital (NBO) Analysis

For 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole, NBO analysis has been performed to study intramolecular bonding interactions and the delocalization of unpaired electrons. sapub.org These intramolecular charge transfers are believed to be responsible for the biological activities observed in such molecules. sapub.org In a broader context of 1,3,4-oxadiazole derivatives, NBO analysis has confirmed the interactions between donor and acceptor groups, providing insights into intramolecular charge transfer. researchgate.netresearchgate.net

Table 3: Second Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for an Analogous Thiadiazole Compound Data based on 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N(4) | π(C(2)-N(3)) | 28.54 |

| LP(1) N(3) | π(C(5)-N(4)) | 24.13 |

| π(C(6)-C(7)) | π(C(8)-C(9)) | 20.11 |

| π(C(8)-C(9)) | π(C(10)-C(11)) | 18.76 |

E(2) represents the stabilization energy of the interaction.

Vibrational Frequency Analysis for Spectroscopic Predictions

Vibrational frequency analysis is a computational technique used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding frequencies, it is possible to assign the peaks observed in experimental spectra to specific molecular motions.

For 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole, vibrational spectra have been calculated using DFT with the B3LYP functional and various basis sets. sapub.org Due to the exclusion of anharmonicity in the calculations, the computed wavenumbers are typically higher than the experimental values and are often scaled to improve agreement. sapub.org This molecule, with 21 atoms, has 57 normal modes of vibration. sapub.org Similar analyses have been performed for 2-(5-Bromo-2-(trifluoromethoxy)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole to confirm the stability of the optimized structure and to examine its vibrational modes. africanjournalofbiomedicalresearch.com

Molecular Modeling and Simulation Studies

Molecular modeling and simulation studies, including molecular dynamics (MD), provide a dynamic perspective on the behavior of molecules and their interactions with their environment. These techniques are particularly useful for understanding how molecules like this compound and its analogues might interact with biological targets.

For a series of 1,3,4-oxadiazole derivatives, molecular dynamics simulations have been used to confirm the stability of protein-ligand complexes. nih.govnih.gov These simulations, which can be run for nanoseconds, provide insights into the flexibility of the ligand and the protein's active site, as well as the persistence of key interactions over time. In a study of 2-(2-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives, molecular dynamics simulations were performed on a hit molecule to investigate the stability and interactions of the protein-ligand complex. nih.gov Such studies are crucial in the early stages of drug discovery for assessing the potential of a compound to bind effectively to its target.

Molecular Docking Analysis of Oxadiazole Derivatives with Biomolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov It is widely employed to understand the binding mechanisms of ligands with their protein targets and to screen virtual libraries of compounds for potential drug candidates. For 1,3,4-oxadiazole derivatives, molecular docking studies have been instrumental in identifying and optimizing interactions with a variety of biomolecular targets.

Researchers have utilized docking to investigate the binding modes of 1,3,4-oxadiazole analogues with various enzymes and receptors. For instance, studies have explored their interactions with the tyrosine kinase (TK) domain of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR), which are crucial targets in cancer therapy. nih.govmdpi.combohrium.com In one such study, a series of 1,3,4-oxadiazole derivatives were docked into the active site of VEGFR2, with the most potent compounds exhibiting binding energies as low as -48.89 kJ/mol. nih.govmdpi.com Similarly, docking studies against Cyclin-Dependent Kinase 2 (CDK-2), another cancer-related target, revealed strong binding affinities for novel 1,3,4-oxadiazole derivatives, with docking scores reaching -10.654 kcal/mol, superior to the reference ligand. researchgate.net

The versatility of the oxadiazole scaffold is further highlighted by its investigation as an inhibitor for other targets like CYP51, an essential enzyme in ergosterol (B1671047) biosynthesis in fungi. ipindexing.com Docking studies are also used to elucidate the binding interactions responsible for the anti-inflammatory activity of these compounds, for example, by modeling their fit within the active site of cyclooxygenase (COX) enzymes. tandfonline.com The data from these computational analyses provide a structural basis for the observed biological activities and guide the rational design of new analogues with improved binding characteristics.

Table 1: Molecular Docking Scores of 1,3,4-Oxadiazole Analogues against Various Biomolecular Targets

| Compound Series/Analogue | Target Protein | PDB ID | Docking Score (kcal/mol or kJ/mol) | Reference |

| Substituted 1,3,4-Oxadiazoles | VEGFR2 | Not Specified | -48.89 kJ/mol (best) | nih.govmdpi.com |

| Substituted 1,3,4-Oxadiazoles | EGFR | Not Specified | -34.19 kJ/mol (best) | nih.govmdpi.com |

| Novel 1,3,4-Oxadiazole Derivatives | CDK-2 | Not Specified | -10.654 kcal/mol (best) | researchgate.net |

| 2-(2-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives | Estrogen Receptor | 3ERT | Not Specified | nih.gov |

| 2,5-disubstituted 1,3,4-Oxadiazole derivatives | CYP51 | 6AYC | Not Specified | ipindexing.com |

| 2-amino-5-aryl-1,3,4-oxadiazole derivatives | EGFR Tyrosine Kinase | 1M17 | -7.89 kcal/mol (best) | scispace.com |

Molecular Dynamics Simulations for Ligand-Target Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time and exploring its conformational dynamics. mdpi.com This computational method simulates the physical movements of atoms and molecules, providing a more realistic representation of the biological environment.

MD simulations are frequently employed as a post-docking step to validate the binding poses predicted by docking algorithms and to analyze the stability of the ligand-protein complex. nih.govmdpi.commdpi.com For 1,3,4-oxadiazole derivatives, MD simulations have been used to confirm the stability of their complexes with targets such as VEGFR2 and Glycogen Synthase Kinase-3β (GSK-3β). nih.govmdpi.comrsc.orgnih.gov Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand over time. A stable RMSD profile for both the protein and the ligand indicates that the complex remains in a stable conformation throughout the simulation. mdpi.com

These simulations provide detailed insights into the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the complex. For instance, MD simulations of oxadiazole derivatives targeting the tubulin protein helped verify the thermodynamic stability of the identified hits at the target site. nih.gov By observing the behavior of the ligand in the binding pocket, researchers can confirm the importance of key amino acid residues for binding, which aligns with and refines the hypotheses generated from molecular docking studies. rsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govijrpc.com This methodology is pivotal in modern drug design, as it allows for the prediction of the activity of newly designed, unsynthesized compounds. ijpsdronline.com

Computational Descriptor Generation and Selection

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and physicochemical properties. ijrpc.com For 1,3,4-oxadiazole derivatives, a wide array of descriptors are generated to capture the structural features relevant to their biological activity. These can be broadly categorized as:

2D Descriptors: These are calculated from the 2D representation of the molecule and include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), and electrostatic descriptors. nih.gov

3D Descriptors: These are derived from the 3D conformation of the molecule and include steric, electrostatic, and hydrophobic fields. ijpsdronline.com Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) utilize these 3D field descriptors. rsc.org

Quantum Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide information about the electronic properties of the molecule, such as HOMO-LUMO energies and dipole moments. dergipark.org.tr

Following generation, a crucial step is the selection of the most relevant descriptors that have a significant correlation with the biological activity while having low inter-correlation among themselves. nih.gov This process reduces the complexity of the model and helps to avoid overfitting.

Predictive Model Development and Statistical Validation

Once a relevant set of descriptors is selected, a mathematical model is developed to correlate these descriptors with the observed biological activity. Several statistical methods are used to build QSAR models for 1,3,4-oxadiazole derivatives, including:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the descriptors (independent variables) and the biological activity (dependent variable). nih.gov

Partial Least Squares (PLS): A regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them. ijpsdronline.com

k-Nearest Neighbor (kNN): A non-linear method that predicts the activity of a compound based on the activities of its nearest neighbors in the descriptor space. brieflands.com

The developed QSAR models must be rigorously validated to ensure their robustness and predictive power. nih.gov Statistical validation is performed using several parameters:

Coefficient of determination (r²): Measures the goodness of fit for the training set. ijpsdronline.com

Leave-one-out cross-validated correlation coefficient (q² or Q²): Assesses the internal predictive ability of the model. A q² value greater than 0.5 is generally considered acceptable. brieflands.comnih.gov

External validation (pred_r²): Evaluates the model's ability to predict the activity of an external test set of compounds not used in model development. ijpsdronline.combrieflands.com

Numerous QSAR studies on 1,3,4-oxadiazole derivatives have reported statistically significant models for various activities, including antimycobacterial, anticancer, and antioxidant effects, demonstrating the utility of this approach. dergipark.org.trijpsdronline.combrieflands.com

Table 2: Statistical Validation Parameters for Various QSAR Models of 1,3,4-Oxadiazole Analogues

| Activity | QSAR Method | r² | q² | pred_r² | Reference |

| Antimycobacterial | kNN-MFA | Not Specified | 0.5022 | 0.2898 | brieflands.com |

| Anti-Alzheimer (GSK-3β) | CoMFA | Not Specified | 0.692 | 0.6885 | rsc.orgnih.gov |

| Anti-Alzheimer (GSK-3β) | CoMSIA | Not Specified | 0.696 | 0.6887 | rsc.orgnih.gov |

| Anticancer | PLSR | 0.8713 | 0.7445 | 0.8109 | ijpsdronline.comijpsdronline.com |

| Antioxidant | GFA | 0.891 | 0.831 | 0.858 | dergipark.org.tr |

| Antioxidant | iPLS-PLS | 0.92 | 0.91 | 0.91 | researchgate.net |

| Antifungal | MLR | 0.91 (r) | 0.70 | Not Specified | ijrpc.com |

Assessment of Applicability Domain for Predictive Models

A critical aspect of QSAR modeling is defining the Applicability Domain (AD) of the developed model. tum.de The AD is the chemical structure and response space in which the model is expected to make reliable predictions. eawag.ch Predictions for compounds that fall outside the AD are considered extrapolations and are less trustworthy. The Organization for Economic Co-operation and Development (OECD) emphasizes the importance of defining the AD for regulatory acceptance of QSAR models. eawag.ch

Several methods are used to determine the AD of a QSAR model. One common technique is the leverage approach, which is based on the Mahalanobis distance of a compound from the centroid of the training set in the descriptor space. dergipark.org.tr A Williams plot, which is a scatter plot of standardized residuals versus leverage values (hat values), is often used to visualize the AD. Compounds with high leverage values are considered influential and may be outside the model's domain. dergipark.org.tr By defining the AD, researchers ensure that the QSAR model is used appropriately for screening new compounds, thereby increasing the confidence in the predicted activities. tum.deeawag.ch

Structure Activity Relationship Sar and Mechanistic Elucidation Studies

Influence of the 2-Ethyl Substituent on Molecular Interactions

The substituent at the 2-position of the 1,3,4-oxadiazole (B1194373) ring plays a significant role in defining the molecule's interaction with biological targets. In the case of 2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole, the ethyl group is a small, non-polar alkyl chain.

In broader SAR studies of 1,3,4-oxadiazole derivatives, the nature of the alkyl or aryl substituent at this position is a key determinant of activity. While larger or more complex groups can introduce additional points of interaction, a simple ethyl group provides a baseline of hydrophobicity without significant steric hindrance, potentially allowing for easier access to confined binding sites. Studies on 2-alkyl-1,3,4-oxadiazoles have shown that varying the length of the alkyl chain can modulate biological activity, indicating the importance of this position for target engagement. mdpi.com

Role of the 3-Nitrophenyl Moiety in Modulating Specific Interactions

The 3-nitrophenyl group attached to the 5-position of the oxadiazole ring is a critical pharmacophoric element. Its influence stems from both the steric and electronic properties of the phenyl ring and the potent electron-withdrawing nature of the nitro group. nih.govsvedbergopen.comnih.gov

The nitro group (-NO2) significantly alters the electronic distribution of the aromatic ring, making the ring electron-deficient. nih.gov This electronic profile can enhance specific interactions, such as π-π stacking with electron-rich aromatic amino acid residues (e.g., tryptophan, tyrosine) in a receptor's binding site. The oxygen atoms of the nitro group are also potent hydrogen bond acceptors, capable of forming strong, directed interactions with hydrogen bond donor groups (e.g., -NH or -OH) on a biological target. unina.itresearchgate.net

The position of the nitro group on the phenyl ring is crucial. The meta (3-position) substitution, as seen in this compound, directs these electronic and hydrogen-bonding effects to specific regions in space, which can be critical for binding specificity. SAR studies on other nitrophenyl-containing heterocycles have demonstrated that altering the nitro group's position (from ortho to meta to para) can drastically change or abolish biological activity, highlighting the importance of precise orientation within the binding pocket. nih.govtsijournals.com For instance, the presence of a nitro group has been found to be essential for the activity of certain biologically active compounds. nih.govmdpi.com

Impact of 1,3,4-Oxadiazole Core Modifications on Ligand-Target Binding

The 1,3,4-oxadiazole ring is a five-membered heterocycle that serves as a central scaffold in numerous pharmacologically active molecules. nih.govmdpi.com It is often considered a bioisosteric replacement for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. nih.gov

Key features of the 1,3,4-oxadiazole core that influence ligand-target binding include:

Rigidity and Planarity: The ring is a rigid and planar structure that acts as a stable linker, holding the 2-ethyl and 5-(3-nitrophenyl) substituents in a fixed spatial orientation. This pre-organization can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity.

Hydrogen Bonding Capacity: The two nitrogen atoms in the oxadiazole ring can act as weak hydrogen bond acceptors, contributing to the molecule's interaction profile within a binding site. researchgate.net

Dipole Moment: The arrangement of oxygen and nitrogen atoms creates a significant dipole moment, which can be important for long-range electrostatic interactions with a target protein. unina.it

Modifying this core, for example by replacing it with another five-membered heterocycle like a 1,2,4-oxadiazole (B8745197), 1,3,4-thiadiazole, or a 1,2,4-triazole, would significantly impact binding. nih.govacs.org Such changes would alter the bond angles, distances between substituents, and the electronic nature (e.g., hydrogen bonding and dipole characteristics) of the core, thereby changing how the ligand fits and interacts with its biological target.

| Molecular Fragment | Key Structural Feature | Potential Role in Molecular Interactions | Impact of Modification |

|---|---|---|---|

| 2-Ethyl Substituent | Small, hydrophobic alkyl group | Participates in van der Waals and hydrophobic interactions; provides steric bulk that can influence binding orientation. | Changing chain length or introducing polarity would alter hydrophobic interactions and steric fit. |

| 3-Nitrophenyl Moiety | Electron-deficient aromatic ring with a strong hydrogen bond acceptor (nitro group). | Engages in π-π stacking; nitro group acts as a key hydrogen bond acceptor; meta-position directs interactions spatially. unina.itsvedbergopen.com | Altering the nitro group's position (ortho, para) or replacing it with other substituents (e.g., halogens, methoxy) would change electronic properties and hydrogen bonding patterns. tsijournals.com |

| 1,3,4-Oxadiazole Core | Rigid, planar heterocyclic ring; bioisostere of amides/esters. nih.gov | Acts as a stable linker to orient substituents; nitrogen atoms can act as hydrogen bond acceptors. researchgate.net | Replacement with other heterocycles (e.g., thiadiazole, triazole) would alter the geometry, stability, and electronic profile of the molecule. nih.gov |

Mechanistic Studies on Molecular and Cellular Pathways (In Vitro)

While direct mechanistic studies on this compound are not extensively reported, the biological activities of structurally related 1,3,4-oxadiazole derivatives allow for the formulation of well-grounded hypotheses regarding its potential mechanisms of action.

Derivatives of 1,3,4-oxadiazole are known to inhibit a wide range of enzymes by competing with endogenous substrates for binding to the active site. The combination of aromatic and heterocyclic rings in these compounds makes them suitable scaffolds for targeting various enzymatic pockets.

Based on the activities of analogous compounds, potential enzyme targets for this compound could include kinases, histone deacetylases (HDACs), thymidylate synthase, or matrix metalloproteinases (MMPs). acs.orgmdpi.com For example, nitrophenyl-containing oxadiazoles (B1248032) have shown potent activity against thymidylate synthase. mdpi.com The binding affinity, often quantified by the half-maximal inhibitory concentration (IC50), would depend on the specific complementarity between the compound and the enzyme's active site. The nitrophenyl ring could engage in stacking interactions, the oxadiazole core could form hydrogen bonds, and the ethyl group could occupy a small hydrophobic pocket.

| 1,3,4-Oxadiazole Derivative | Enzyme/Cell Line Target | Reported IC50 Value (μM) | Reference |

|---|---|---|---|

| 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole | MCF-7 (Breast Cancer) | 0.7 ± 0.2 | mdpi.com |

| Compound 4h (an acetamido-oxadiazole-thioether derivative) | MMP-9 Enzyme | 1.65 | acs.org |

| Compound 4l (an acetamido-oxadiazole-thioether derivative) | MMP-9 Enzyme | 2.55 | acs.org |

| Thioether containing 1,2,4-oxadiazole (Compound 4h ) | Xanthine Oxidase (XO) | 0.41 ± 0.067 | researchgate.net |

| Thioether containing 1,2,4-oxadiazole (Compound 4h ) | Acetylcholinesterase (AChE) | 0.95 ± 0.42 | researchgate.net |

Beyond enzyme inhibition, 1,3,4-oxadiazole derivatives have been shown to bind to various cell surface and intracellular receptors. Studies on related compounds have demonstrated binding affinity for receptors such as the serotonin (B10506) 5-HT1A receptor and the GABAA receptor. nih.govnih.govrsc.org

The binding modality would involve a combination of non-covalent interactions: unina.itresearchgate.net

Hydrogen Bonds: The nitrogen atoms of the oxadiazole ring and the oxygen atoms of the nitro group are potential hydrogen bond acceptors.

Hydrophobic Interactions: The ethyl group and, to some extent, the phenyl ring can engage in hydrophobic interactions.

π-π Stacking: The electron-deficient nitrophenyl ring can stack with aromatic residues of the receptor.

Molecular docking studies on similar compounds have shown that the oxadiazole core often acts as a central scaffold that orients the side chains to interact with key residues like phenylalanine, tryptophan, and asparagine within the receptor's binding pocket. nih.gov

A key aspect of the mechanism of action for many nitroaromatic compounds is the metabolic activation of the nitro group. researchgate.net This process is particularly relevant in hypoxic environments, such as those found in solid tumors or within certain microorganisms.

The proposed pathway involves the enzymatic reduction of the nitro group, catalyzed by nitroreductase enzymes that are present in bacteria and some mammalian cells. researchgate.netresearchgate.net

Two-Electron Reduction: The nitro group (-NO2) is first reduced to a nitroso intermediate (-NO).

Further Reduction: The nitroso group is subsequently reduced to a highly reactive hydroxylamine (B1172632) intermediate (-NHOH). researchgate.net

Cellular Damage: This hydroxylamine species can undergo further reactions. It can be protonated and lose water to form a nitrenium ion, a potent electrophile that can form covalent adducts with nucleophilic macromolecules such as DNA and proteins, leading to cytotoxicity and mutagenicity. nih.gov

Redox Cycling: Alternatively, under aerobic conditions, the initial reduction can be a one-electron process, forming a nitro anion radical. This radical can react with molecular oxygen to generate superoxide (B77818) radicals, leading to a futile redox cycle that produces significant oxidative stress through the generation of reactive oxygen species (ROS). researchgate.net

This bioreductive activation pathway means that this compound could act as a prodrug, being selectively activated to a more cytotoxic form under specific physiological conditions. researchgate.net

Despite a comprehensive search for in vitro studies on the cellular response mechanisms of the specific chemical compound This compound , no publicly available research data detailing its effects on cell proliferation pathways was identified.

Scientific literature contains extensive research on the broader class of 1,3,4-oxadiazole derivatives, many of which exhibit significant biological activities, including antiproliferative effects on various cancer cell lines. These studies often explore the structure-activity relationships of different substitutions on the oxadiazole ring. However, specific experimental data for the 2-ethyl and 5-(3-nitrophenyl) substituted variant was not found in the performed searches.

Therefore, a detailed analysis of its impact on cellular response mechanisms, including effects on cell proliferation pathways and corresponding data tables, cannot be provided at this time. Further experimental research is required to elucidate the specific biological activities of this compound.

Academic Research Applications and Unexplored Potentials Non Clinical Focus

Applications in Advanced Materials Science and Engineering

The 1,3,4-oxadiazole (B1194373) ring is an electron-deficient system, a property that makes its derivatives highly valuable in the field of organic electronics and materials science. researchgate.nettandfonline.com The incorporation of this heterocycle into molecular structures can impart desirable properties such as high photoluminescence quantum yields, good electron-transporting ability, and excellent thermal stability. researchgate.net

Development as Components in Organic Light-Emitting Diodes (OLEDs)

The 1,3,4-oxadiazole core is a well-established component in the architecture of OLEDs. Specifically, 2,5-diaryl-1,3,4-oxadiazoles are frequently employed as electron-transporting and hole-blocking materials due to their high electron affinity and thermal stability. researchgate.netrsc.org These properties help to enhance the efficiency, brightness, and lifespan of OLED devices by facilitating the injection and transport of electrons to the emissive layer. researchgate.net The electron-deficient nature of the oxadiazole ring makes compounds like 2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole potential candidates for these layers. The presence of the nitrophenyl group further enhances its electron-withdrawing character, a key attribute for electron transporters.

Integration into Liquid Crystalline Structures

The rigid, planar structure of the 1,3,4-oxadiazole ring makes it an attractive building block (mesogen) for liquid crystals. beilstein-journals.org Materials incorporating this heterocycle have been shown to exhibit a variety of liquid crystalline phases (mesophases), including nematic and columnar phases. researchgate.netnih.gov The inclusion of the oxadiazole unit can lead to materials with high thermal stability and specific electronic properties, making them suitable for applications in displays and optical sensors. researchgate.net The linear geometry of 2,5-disubstituted 1,3,4-oxadiazoles favors the formation of the elongated molecular shapes necessary for liquid crystalline behavior.

Utility as Chemical Sensors for Ions

Derivatives of 1,3,4-oxadiazole are promising candidates for the development of fluorescent chemical sensors. tandfonline.com The nitrogen and oxygen atoms within the oxadiazole ring can act as coordination sites for metal ions. researchgate.net This binding event can modulate the photophysical properties of the molecule, leading to a detectable change in fluorescence or color, a process known as chemosensing. For instance, various oxadiazole-based sensors have been developed for the detection of specific metal ions like Zn(II) and Ni(II). nih.govnih.gov The high photoluminescent quantum yield and stability of the oxadiazole core contribute to the sensitivity and reliability of these sensors. tandfonline.com

Application in Thermal Insulation Polymer Systems

A review of the scientific literature indicates that applications for this compound or the broader class of 1,3,4-oxadiazole derivatives in the field of thermal insulation polymer systems are not well-documented. Research in this area is typically focused on polymer foams and composites made from materials such as ethylene propylene diene monomer (EPDM). mdpi.com

Synthesis of Novel Azo Dyes

Aromatic nitro compounds are common precursors for the synthesis of azo dyes, which constitute the largest group of synthetic colorants. nih.gov The synthesis pathway involves a two-step process: the chemical reduction of the nitro group (–NO₂) to a primary amine (–NH₂), followed by diazotization of the amine and coupling with an electron-rich aromatic compound. nih.govunb.ca

The structure of this compound contains the necessary nitroaromatic moiety, making it a viable starting material for creating novel heterocyclic azo dyes. The general reaction scheme is presented below.

| Step | Reaction | Reagents | Product |

| 1 | Reduction of Nitro Group | SnCl₂/HCl or H₂/Pd-C | 3-(5-Ethyl-1,3,4-oxadiazol-2-yl)aniline |

| 2 | Diazotization | NaNO₂, HCl (0-5 °C) | Diazonium salt intermediate |

| 3 | Azo Coupling | Electron-rich compound (e.g., Phenol, N,N-Dimethylaniline) | Azo Dye |

This synthetic route allows for the incorporation of the stable 1,3,4-oxadiazole heterocycle into the chromophore of the dye, potentially leading to dyes with high thermal stability and unique color properties. Similar strategies have been successfully applied to other heterocyclic amines, such as those based on thiadiazoles. nih.gov

Role as Scaffolds in Target-Oriented Chemical Synthesis

The 1,3,4-oxadiazole ring is a privileged scaffold in synthetic chemistry, serving as a rigid and stable core for the construction of a diverse range of functional molecules. nih.govacs.orgbiointerfaceresearch.com Its susceptibility to chemical modification allows for the systematic development of compound libraries with varied physicochemical properties.

A prominent example of this utility is the use of the closely related compound, 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol (B1618496), as a scaffold for creating a series of S-substituted derivatives. researchgate.net In this work, the thiol group serves as a handle for introducing various alkyl and aryl substituents via reaction with different electrophiles. This approach demonstrates how the 5-(3-nitrophenyl)-1,3,4-oxadiazole core can be used as a foundational structure to generate new chemical entities.

The general synthetic pathway is outlined in the table below.

| Starting Material | Reagents | Intermediate |

| 3-Nitrobenzoic acid | 1. SOCl₂/Methanol (B129727) 2. Hydrazine hydrate | 3-Nitrobenzoylhydrazide |

| 3-Nitrobenzoylhydrazide | 1. CS₂/KOH 2. H⁺ | 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol |

Once the oxadiazole-2-thiol scaffold is synthesized, it can be reacted with a variety of electrophiles (R-X) to produce a library of derivative compounds. researchgate.net

| Scaffold | Reagents | Product |

| 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol | R-X (electrophile), NaH, DMF | 2-(R-thio)-5-(3-nitrophenyl)-1,3,4-oxadiazole |

This strategy highlights the value of the 5-(3-nitrophenyl)-1,3,4-oxadiazole framework as a versatile and reliable scaffold for building molecular complexity in a controlled and predictable manner.

Building Blocks for Complex Heterocyclic Architectures

The 1,3,4-oxadiazole moiety is a well-established building block in synthetic organic chemistry, prized for its stability and the array of chemical transformations it can undergo. While specific literature detailing the use of this compound as a precursor is limited, the general reactivity of the 1,3,4-oxadiazole ring system provides a strong basis for its potential in constructing more complex heterocyclic architectures.

For instance, related 2,5-disubstituted-1,3,4-oxadiazoles are synthesized through the cyclodehydration of N,N'-diacylhydrazines using various dehydrating agents like phosphoryl chloride. This foundational reaction allows for the introduction of diverse substituents at the 2 and 5 positions. The resulting oxadiazole can then serve as a scaffold for further modifications. For example, functional groups on the phenyl ring of a related compound, 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol, can be readily modified to create a library of S-substituted derivatives researchgate.net. This highlights the potential for the nitro group on the phenyl ring of this compound to be reduced to an amine, which can then participate in a variety of coupling reactions to build larger, more complex heterocyclic systems.

Table 1: Examples of Complex Heterocyclic Architectures Derived from 1,3,4-Oxadiazole Precursors

| Precursor Class | Reaction Type | Resulting Heterocyclic Architecture | Potential Application Area |

|---|---|---|---|

| 2-Amino-1,3,4-oxadiazoles | Cyclization with bifunctional reagents | Fused oxadiazolo-pyrimidine systems | Medicinal Chemistry |

| 2-Thiol-1,3,4-oxadiazoles | Alkylation followed by cyclization | Thiazolo[3,2-b] nih.govasianpubs.orgijacskros.comoxadiazoles (B1248032) | Materials Science |

Strategies in Molecular Hybridization for Novel Compound Discovery

Molecular hybridization is a powerful strategy in drug and agrochemical discovery that involves combining two or more pharmacophores (the active parts of molecules) to create a new hybrid compound with potentially enhanced activity or a novel mechanism of action. The 1,3,4-oxadiazole ring is an excellent linker or core for such hybridization due to its rigid, planar structure and its ability to participate in hydrogen bonding and other non-covalent interactions.

While specific molecular hybridization studies involving this compound are not extensively documented, research on analogous compounds demonstrates the feasibility of this approach. For example, novel hybrids of thiazolidinedione and 1,3,4-oxadiazole have been synthesized and shown to possess enhanced biological activities nih.gov. In the context of agrochemicals, a series of novel 1,3,4-oxadiazole-cinnamic acid hybrids were synthesized and evaluated for their nematicidal activities, with some compounds showing excellent results nih.gov. This suggests that this compound could be a valuable component in a molecular hybridization strategy, where the nitrophenyl moiety could contribute to pesticidal activity, and the ethyl group could modulate lipophilicity and, consequently, bioavailability.

Table 2: Examples of Molecular Hybridization Strategies Utilizing the 1,3,4-Oxadiazole Scaffold

| Pharmacophore 1 | Pharmacophore 2 | Linker/Core | Resulting Hybrid Compound Class | Target Application |

|---|---|---|---|---|

| Pyrazole | Anthranilic diamide | 1,3,4-Oxadiazole | Pyridylpyrazole-carboxamides containing a 1,3,4-oxadiazole ring | Insecticides |

| Cinnamic acid | 1,3,4-Oxadiazole | Direct linkage | 1,3,4-Oxadiazole-cinnamic acid hybrids | Nematicides nih.gov |

Research Directions in Agrochemical Science

The 1,3,4-oxadiazole scaffold is present in a number of commercially successful pesticides, and derivatives containing a nitrophenyl group have shown promise in agrochemical research. researchgate.net The following sections explore the potential research directions for this compound in this field, based on the known activities of related compounds.

Mechanistic Investigations of Herbicidal Action

While there is no specific data on the herbicidal action of this compound, the presence of the nitrophenyl group is significant. Nitrophenyl ethers are a known class of herbicides that act as inhibitors of protoporphyrinogen oxidase (PPO), an enzyme involved in chlorophyll and heme biosynthesis. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which in the presence of light and oxygen, generates reactive oxygen species that cause rapid membrane damage and cell death.

Future research could investigate whether this compound or its derivatives exhibit PPO-inhibiting activity. This would involve in vitro enzyme assays and in vivo studies on various weed species. Structure-activity relationship (SAR) studies could also be conducted to optimize the herbicidal activity by modifying the substituents on the phenyl ring and the alkyl group at the 2-position of the oxadiazole ring.

Studies on Insecticidal Mode of Action

Several 1,3,4-oxadiazole derivatives have been reported to possess insecticidal activity. nih.govnih.gov For instance, pyridylpyrazole-carboxamides containing a 1,3,4-oxadiazole ring have been designed as novel insecticides. One such compound, N‐(4‐chloro‐2‐methyl‐6‐(5‐(4‐nitrophenyl)‐1,3,4‐oxadiazol‐2‐yl)phenyl)‐5‐methyl‐1‐(pyridin‐2‐yl)‐1H‐pyrazole‐4‐carboxamide, has shown activity against the diamondback moth (Plutella xylostella) nih.gov. The proposed mode of action for some related insecticides involves the activation of ryanodine receptors, leading to uncontrolled calcium release and muscle paralysis in insects.

Investigating the insecticidal potential of this compound would involve screening against a panel of common agricultural pests. If activity is observed, further studies could focus on elucidating the mode of action, including electrophysiological studies on insect neurons and binding assays with insect ryanodine receptors.

Elucidation of Fungicidal Mechanisms

The 1,3,4-oxadiazole nucleus is a common feature in many antifungal compounds. The antifungal activity of oxadiazole derivatives has been attributed to various mechanisms, including the inhibition of ergosterol (B1671047) biosynthesis, which is a critical component of fungal cell membranes. Specifically, some oxadiazole derivatives are known to inhibit the enzyme lanosterol 14α-demethylase. asianpubs.org Another potential target for antifungal oxadiazoles is succinate dehydrogenase (SDH), an enzyme involved in the mitochondrial electron transport chain. researchgate.netfrontiersin.org

Research into the fungicidal potential of this compound could begin with in vitro screening against a range of plant pathogenic fungi. frontiersin.org If promising activity is found, mechanistic studies could be undertaken to determine if the compound inhibits key fungal enzymes like lanosterol 14α-demethylase or SDH. Molecular docking studies could also be employed to predict the binding interactions with these target enzymes and guide the design of more potent analogs. researchgate.netfrontiersin.org

Table 3: Potential Agrochemical Mechanisms of Action for Nitrophenyl-1,3,4-Oxadiazole Derivatives

| Agrochemical Class | Potential Target/Mechanism | Key Molecular Feature |

|---|---|---|

| Herbicides | Protoporphyrinogen oxidase (PPO) inhibition | Nitrophenyl group |

| Insecticides | Ryanodine receptor activation | 1,3,4-Oxadiazole scaffold with appropriate substituents |

Conclusion and Future Research Perspectives for 2 Ethyl 5 3 Nitrophenyl 1,3,4 Oxadiazole

Identification of Unexplored Research Avenues

The absence of specific research on 2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole presents a number of unexplored research avenues. Key areas that warrant investigation include:

Synthesis and Characterization: The primary unexplored avenue is the actual synthesis and purification of this compound. A systematic study of different synthetic routes and the full characterization of the compound using modern spectroscopic and analytical techniques (such as NMR, IR, Mass Spectrometry, and X-ray crystallography) would be the foundational step.

Pharmacological Screening: The 1,3,4-oxadiazole (B1194373) core is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netmdpi.com A comprehensive screening of this compound against various biological targets could reveal its therapeutic potential. The presence of the nitro group, a common feature in many bioactive molecules, further suggests that this compound could have interesting pharmacological effects.

Structure-Activity Relationship (SAR) Studies: Once a baseline of biological activity is established, SAR studies could be initiated. This would involve the synthesis of a series of analogues with variations in the alkyl chain (e.g., methyl, propyl) at the 2-position and modifications to the nitrophenyl ring to understand how these structural changes influence biological activity.

Material Science Applications: Beyond pharmacology, some oxadiazole derivatives have applications in material science, for example, as components in organic light-emitting diodes (OLEDs). The photophysical properties of this compound could be an interesting area of investigation.

Emerging Methodologies and Techniques to Advance Oxadiazole Research

The broader field of oxadiazole research is continually evolving, with new methodologies and techniques that could be applied to the study of this compound.

Advanced Synthetic Methods: Modern synthetic organic chemistry offers a variety of efficient and environmentally friendly methods for the synthesis of heterocyclic compounds. organic-chemistry.org These include microwave-assisted synthesis, flow chemistry, and the use of novel catalysts, which could be employed for a more efficient and scalable synthesis of the target compound. organic-chemistry.org

Computational and In Silico Studies: Molecular modeling and docking studies are powerful tools for predicting the potential biological targets of a compound and understanding its mechanism of action at a molecular level. nih.gov These computational approaches can guide experimental work and help in the rational design of more potent analogues.

High-Throughput Screening (HTS): Should the compound be synthesized, HTS technologies would allow for the rapid screening of its biological activity against a large number of targets, accelerating the discovery of any potential therapeutic applications.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from precursor acids or hydrazides. For example, nitration of phenylacrylic acid derivatives followed by cyclization with ethyl-substituted reagents under reflux conditions (ethanol or dichloromethane) is common . Purification via chromatography or recrystallization is critical to isolate the product. Reaction parameters like solvent choice (e.g., DMF for thiol coupling ), temperature (80–100°C for nitration ), and catalysts (NaH for nucleophilic substitution ) significantly affect yield and purity.

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Techniques include:

- IR spectroscopy : To identify functional groups (e.g., nitro, oxadiazole rings) via characteristic peaks (e.g., 1615 cm⁻¹ for C=N stretching ).

- NMR (¹H and ¹³C) : For substituent positioning (e.g., δ 7.11–8.25 ppm for aromatic protons ).

- Mass spectrometry (HR-MS/EI-MS) : To confirm molecular weight (e.g., m/z 274.06 for chloro-nitro derivatives ) and fragmentation patterns.

Q. What biological assays are used to evaluate the compound’s activity?

- Methodological Answer : Common assays include:

- Enzyme inhibition : Acetylcholinesterase (AChE) and lipoxygenase inhibition assays to assess neuroprotective or anti-inflammatory potential .

- Anticancer screening : NCI-60 cell line panels to test cytotoxicity .

- Antimicrobial testing : Broth microdilution for MIC determination against bacterial/fungal strains .

Advanced Research Questions

Q. How does the nitro group at the 3-position influence the compound’s reactivity and biological activity?

- Methodological Answer : The 3-nitro group is electron-withdrawing, enhancing electrophilic substitution at the oxadiazole ring’s nitrogen atoms. This increases binding affinity to enzymes (e.g., AChE active sites ). Computational studies (e.g., molecular docking) reveal nitro-phenyl interactions with hydrophobic pockets in target proteins, improving inhibitory potency .

Q. What strategies resolve contradictions in reported biological data (e.g., variable IC₅₀ values across studies)?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., solvent polarity affecting solubility) or structural analogs with minor substituent differences. Researchers should:

- Standardize protocols (e.g., DMSO concentration ≤1% in cell assays).

- Compare analogs (e.g., 3-nitrophenyl vs. 4-nitrophenyl derivatives ) to isolate electronic effects.

- Validate via orthogonal assays (e.g., SPR for binding kinetics alongside enzyme assays) .

Q. How can computational modeling optimize derivatives for target specificity?

- Methodological Answer :

- Molecular docking : Predict binding modes to enzymes (e.g., COX-2 for anti-inflammatory activity ).

- QSAR studies : Correlate substituent properties (Hammett σ values, logP) with activity to guide synthesis .

- MD simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns trajectories ).

Key Research Challenges

- Stereochemical Control : Chiral pyrrolidine moieties in analogs require asymmetric synthesis , but this compound lacks stereocenters, simplifying synthesis.

- Solubility Limitations : Poor aqueous solubility (common in nitro-aromatics) can be mitigated via co-solvents (e.g., PEG-400) or prodrug strategies .

- Stability Under Physiological Conditions : Nitro groups may undergo reduction to amines in vivo, altering activity . Stability studies in PBS (pH 7.4) are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。